6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazinylidene group, and a nitro-substituted cyclohexadienone ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves the condensation of 2-methylquinoline-4-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage .
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted cyclohexadienone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis by modulating the activity of key signaling pathways involved in cell survival and proliferation. This includes the inhibition of enzymes such as topoisomerases, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Similar compounds to 6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one include other quinoline derivatives such as:
4-Hydroxy-1-methylquinolin-2(1H)-one: Known for its anticancer properties.
6-Ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Exhibits strong biological activity.
(E)-4-(2-Benzylidene-hydrazineyl)quinolin-2(1H)-one: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
190058-92-5 |
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Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-[(2-methylquinolin-4-yl)diazenyl]-4-nitrophenol |
InChI |
InChI=1S/C16H12N4O3/c1-10-8-14(12-4-2-3-5-13(12)17-10)18-19-15-9-11(20(22)23)6-7-16(15)21/h2-9,21H,1H3 |
InChI Key |
FMEPSCFLWGWBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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